Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate
Overview
Description
NSC 171693 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of NSC 171693 involves several synthetic routes, typically starting from basic organic compounds. The process often includes steps such as condensation reactions, cyclization, and purification through chromatography. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to ensure the desired yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of NSC 171693 is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and automated purification techniques to achieve high efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: NSC 171693 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
NSC 171693 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It plays a role in the study of neural stem cells, particularly in understanding their differentiation and potential therapeutic applications.
Medicine: Research on NSC 171693 includes its potential use in treating neurodegenerative diseases and its role in drug development.
Industry: It is used in the production of specialized chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of NSC 171693 involves its interaction with specific molecular targets and pathways. In the context of neural stem cells, it influences the signaling pathways that regulate cell differentiation and proliferation. This includes the modulation of transcription factors and the activation of specific receptors that guide the fate of stem cells.
Comparison with Similar Compounds
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Comparison: NSC 171693 is unique in its specific applications and mechanism of action compared to similar compounds. While compounds like NSC 706744 and NSC 725776 also target neural stem cells, NSC 171693 has distinct properties that make it particularly effective in certain research contexts. Its stability, ease of synthesis, and specific interaction with molecular targets set it apart from other similar compounds.
Properties
IUPAC Name |
ethyl 2-(3-oxo-1H-2-benzofuran-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-15-11(13)7-10-8-5-3-4-6-9(8)12(14)16-10/h3-6,10H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJHDQGDIOXFJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C2=CC=CC=C2C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305802 | |
Record name | Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83465-27-4 | |
Record name | Ethyl 1,3-dihydro-3-oxo-1-isobenzofuranacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83465-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 171693 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083465274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC171693 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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